molecular formula C8H7F3OS B8741204 4-((2,2,2-trifluoroethyl)thio)phenol CAS No. 90314-92-4

4-((2,2,2-trifluoroethyl)thio)phenol

Cat. No.: B8741204
CAS No.: 90314-92-4
M. Wt: 208.20 g/mol
InChI Key: OXKJQDMEDQQVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,2,2-trifluoroethyl)thio)phenol is an organic compound with the molecular formula C8H7F3OS. It consists of a phenol group substituted at the para position with a 2,2,2-trifluoroethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2,2-trifluoroethyl)thio)phenol typically involves the reaction of 4-mercaptophenol with 2,2,2-trifluoroethyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

4-Mercaptophenol+2,2,2-Trifluoroethyl bromideThis compound\text{4-Mercaptophenol} + \text{2,2,2-Trifluoroethyl bromide} \rightarrow \text{this compound} 4-Mercaptophenol+2,2,2-Trifluoroethyl bromide→this compound

The reaction is usually conducted in an organic solvent, such as tetrahydrofuran, at a temperature range of 0-25°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems for monitoring and controlling the reaction parameters can further improve the consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

4-((2,2,2-trifluoroethyl)thio)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding thiol or other reduced products.

    Substitution: The trifluoroethylthio group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

Scientific Research Applications

4-((2,2,2-trifluoroethyl)thio)phenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((2,2,2-trifluoroethyl)thio)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its phenolic and trifluoroethylthio groups. These interactions can lead to the modulation of biochemical pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-((2,2,2-trifluoroethyl)thio)aniline
  • 4-((2,2,2-trifluoroethyl)thio)benzoic acid
  • 4-((2,2,2-trifluoroethyl)thio)benzaldehyde

Uniqueness

4-((2,2,2-trifluoroethyl)thio)phenol is unique due to the presence of both a phenolic hydroxyl group and a trifluoroethylthio group. This combination imparts distinct chemical properties, such as increased acidity and enhanced reactivity, compared to similar compounds. Additionally, the trifluoroethylthio group provides unique steric and electronic effects, making this compound valuable for various applications .

Properties

CAS No.

90314-92-4

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

4-(2,2,2-trifluoroethylsulfanyl)phenol

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)5-13-7-3-1-6(12)2-4-7/h1-4,12H,5H2

InChI Key

OXKJQDMEDQQVLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)SCC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

With stirring in an atmosphere of nitrogen, 110 g of anhydrous potassium carbonate was added to a solution composed of 51 g of 4-hydroxybenzenethiol and 250 ml of dimethylformamide. Furthermore, 112 g of 2,2,2-trifluoroethyl p-toluenesulfonate was added at a temperature of 25° to 30° C. The mixture was stirred at the same temperature for 3 hours, then at 30° to 40° C. for 4 hours, and finally at 50° C. for 6 hours. After cooling, the solution was poured into 2 liters of water, and concentrated hydrochloric acid was added at a temperature lower than 20° C. to adjust the pH of the solution to 3. The resulting oily product was extracted with toluene. The toluene layer was washed with water, and stirred together with 600 ml of a 10% aqueous solution of potassium hydroxide. The aqueous layer was separated, and hydrochloric acid was added at a temperature lower than 20° C. to adjust the pH of the aqueous layer to 2. The resulting oily product was extracted with toluene. The toluene layer was separated, washed with water, and then dried over anhydrous sodium sulfate. The toluene was evaporated, and the residue was distilled under reduced pressure to give 68 g of the desired 4-(2,2,2-trifluoroethylthio)phenol. b.p. 102°-105° C./0.8 mmHg.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step Two
Quantity
112 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

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